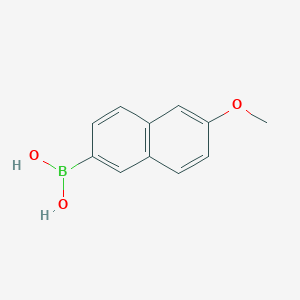

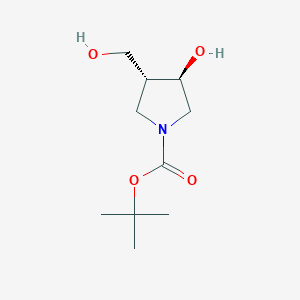

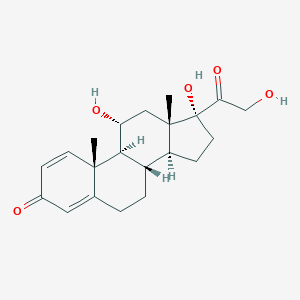

(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral molecule significant in organic chemistry and pharmaceuticals due to its structural uniqueness and potential as an intermediate in synthesizing various bioactive molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, closely related to the compound , involves several key steps starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to Schiff base compounds, characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR (Çolak, Karayel, Buldurun, & Turan, 2021). Additionally, enantioselective nitrile anion cyclization has been highlighted as an efficient method for synthesizing N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of synthesis approaches (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography and DFT analyses reveal the molecular structure and stabilization mechanisms within similar compounds. For instance, intramolecular hydrogen bonding plays a critical role in stabilizing the molecular structure of tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives (Çolak et al., 2021).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research, which shows that pyrrolidine derivatives participate in various chemical reactions, including acylation, hydrolysis, and carbonyl reduction, leading to a range of metabolites with different functional groups (Yoo et al., 2008).

科学的研究の応用

Asymmetric Synthesis and Chiral Building Blocks

The compound and its derivatives are pivotal in asymmetric synthesis, serving as chiral building blocks for constructing biologically active molecules. For example, studies have described the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a process that involves a nitrile anion cyclization strategy. This method has been highlighted for its efficiency in producing chiral pyrrolidine compounds with high diastereoselectivity and enantioselectivity, making it a valuable tool in the synthesis of complex organic molecules (Chung et al., 2005).

Enantioselective and Diastereoselective Reactions

The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been reported, showcasing the compound's role in facilitating enantioselective and diastereoselective reactions. These reactions are crucial for creating compounds with specific stereochemical configurations, which can significantly impact their biological activity and pharmacological properties (Boev et al., 2015).

Intercalating Nucleic Acids (INAs)

The compound has been utilized in the synthesis of intercalating nucleic acids (INAs), which are modified oligonucleotides with potential applications in gene regulation and therapeutic interventions. The incorporation of specific moieties into oligodeoxynucleotides (ODN) to form INAs can induce changes in the stability of DNA and RNA duplexes, offering insights into the molecular interactions and stability of nucleic acid structures (Filichev & Pedersen, 2003).

Synthesis of Bioactive Molecules

The compound is a key intermediate in the synthesis of various bioactive molecules. A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an important intermediate for constructing diverse bioactive compounds, has been achieved through asymmetric 1,3-dipolar cycloaddition. This synthesis route emphasizes the compound's role in facilitating the production of molecules with potential pharmaceutical applications (Kotian et al., 2005).

Safety And Hazards

特性

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWKRUNXOFBPE-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)